1,4-Dimethylbicyclo[2.2.1]heptan-7-ol
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Overview
Description
1,4-Dimethylbicyclo[221]heptan-7-ol is a bicyclic alcohol compound with the molecular formula C10H18O It is characterized by its unique bicyclo[221]heptane structure, which consists of two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylbicyclo[2.2.1]heptan-7-ol can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylbicyclo[2.2.1]heptan-7-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 1,4-Dimethylbicyclo[2.2.1]heptan-7-one.
Reduction: 1,4-Dimethylbicyclo[2.2.1]heptane.
Substitution: 1,4-Dimethylbicyclo[2.2.1]heptan-7-chloride.
Scientific Research Applications
1,4-Dimethylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1,4-Dimethylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bicyclic structure provides a rigid framework that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure but with different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic alcohol with distinct methyl group positions.
Uniqueness
1,4-Dimethylbicyclo[2.2.1]heptan-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89243-97-0 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1,4-dimethylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,6-4-8)7(8)10/h7,10H,3-6H2,1-2H3 |
InChI Key |
IINDKVVWVRESNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1O)(CC2)C |
Origin of Product |
United States |
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